molecular formula C23H24N4O2S B6511608 2-ethyl-6-[(4-methoxyphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 932496-16-7

2-ethyl-6-[(4-methoxyphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B6511608
CAS RN: 932496-16-7
M. Wt: 420.5 g/mol
InChI Key: UBWXXDCTRCUSSB-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidinone derivative. Pyrazolopyrimidinones are a class of compounds that have been studied for their potential biological activities, including as inhibitors of certain enzymes .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidinone core, which is a bicyclic structure containing a pyrazole ring (a five-membered ring with two nitrogen atoms) fused to a pyrimidinone ring (a six-membered ring with two nitrogen atoms and a carbonyl group). The compound also has several substituents, including an ethyl group, a 4-methoxybenzyl group, and a 3-methylbenzylthio group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. For example, the methoxy group might undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonyl group and the potentially polarizable sulfur atom might influence its solubility and reactivity .

Future Directions

The study of pyrazolopyrimidinone derivatives is an active area of research, and future work might include the synthesis and testing of new derivatives, including potentially the compound you mentioned. These studies could provide valuable information on the biological activities of these compounds and their potential uses .

properties

IUPAC Name

2-ethyl-6-[(4-methoxyphenyl)methyl]-5-[(3-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-4-26-14-20-21(25-26)22(28)27(13-17-8-10-19(29-3)11-9-17)23(24-20)30-15-18-7-5-6-16(2)12-18/h5-12,14H,4,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWXXDCTRCUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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